

# Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate molecular weight

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## Compound of Interest

**Compound Name:** Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

**Cat. No.:** B1451799

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An In-depth Technical Guide to **Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate**

This guide provides a comprehensive technical overview of **Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate**, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocyclic scaffolds. The content herein synthesizes fundamental physicochemical data with practical insights into its synthesis, application, and safe handling.

## Core Physicochemical & Structural Properties

**Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate** is a synthetic organic compound valued for its fluorinated tetrahydropyran (THP) core. The strategic placement of a fluorine atom and a methyl ester at the C4 position creates a versatile synthon for introducing this motif into larger, biologically active molecules.

The molecular weight of a compound is a fundamental property, derived from the sum of the atomic masses of its constituent atoms. For **Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate**, the molecular formula is  $C_7H_{11}FO_3$ . Based on this, the calculated molecular weight is 162.16 g/mol.

## Data Summary Table: Key Properties

Property	Value	Source
Molecular Weight	162.16 g/mol	Calculated
Molecular Formula	C <sub>7</sub> H <sub>11</sub> FO <sub>3</sub>	Calculated
IUPAC Name	methyl 4-fluorooxane-4-carboxylate	N/A
CAS Number	1150617-60-9	<a href="#">[1]</a>
Parent Compound (Non-fluorinated)	Methyl tetrahydro-2H-pyran-4-carboxylate	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Parent MW (Non-fluorinated)	144.17 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and this compound serves as a direct conduit for that strategy.[\[7\]](#)[\[8\]](#) Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly and often beneficially alter a molecule's biological profile.[\[9\]](#)[\[10\]](#)

### Key Mechanistic Advantages of Fluorination:

- **Metabolic Stability:** The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Introducing fluorine at a potential site of oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[\[8\]](#)[\[10\]](#)
- **Modulation of pKa:** Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH. This can impact solubility, cell permeability, and target binding.
- **Enhanced Binding Affinity:** The C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can enhance target affinity and selectivity.[\[9\]](#)

- Conformational Control: The steric and electronic influence of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[9]

## Conceptual Impact of Fluorination on Pharmacokinetics

Caption: Fluorination blocks metabolic hotspots, improving drug stability.

## Synthesis & Derivatization Workflow

While specific proprietary syntheses may vary, a logical and common route to this class of compound involves the fluorination of a readily available precursor. The subsequent derivatization into a final drug candidate follows established synthetic protocols.

## Protocol: General Synthesis & Elaboration

This protocol describes a representative, two-stage process: the synthesis of the core compound and its subsequent elaboration into a more complex derivative.

### Part A: Synthesis of **Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate**

- Precursor Preparation: Begin with Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate. This precursor can be synthesized from the corresponding acid, Tetrahydro-2H-pyran-4-carboxylic acid, via esterification with methanol.[11][12]
- Anhydrous Conditions: Dissolve the hydroxy-ester precursor in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).  
Causality: This is critical to prevent the fluorinating agent from reacting with water, which would quench the reaction and reduce yield.
- Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a deoxyfluorinating agent, such as Diethylaminosulfur trifluoride (DAST). Causality: The low temperature controls the reactivity of the highly energetic fluorination reaction, minimizing side products.
- Reaction & Quenching: Allow the reaction to slowly warm to room temperature and stir for several hours. Once complete (monitored by TLC or LC-MS), carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO<sub>3</sub>).

Causality: The bicarbonate solution neutralizes the acidic byproducts of the fluorinating agent.

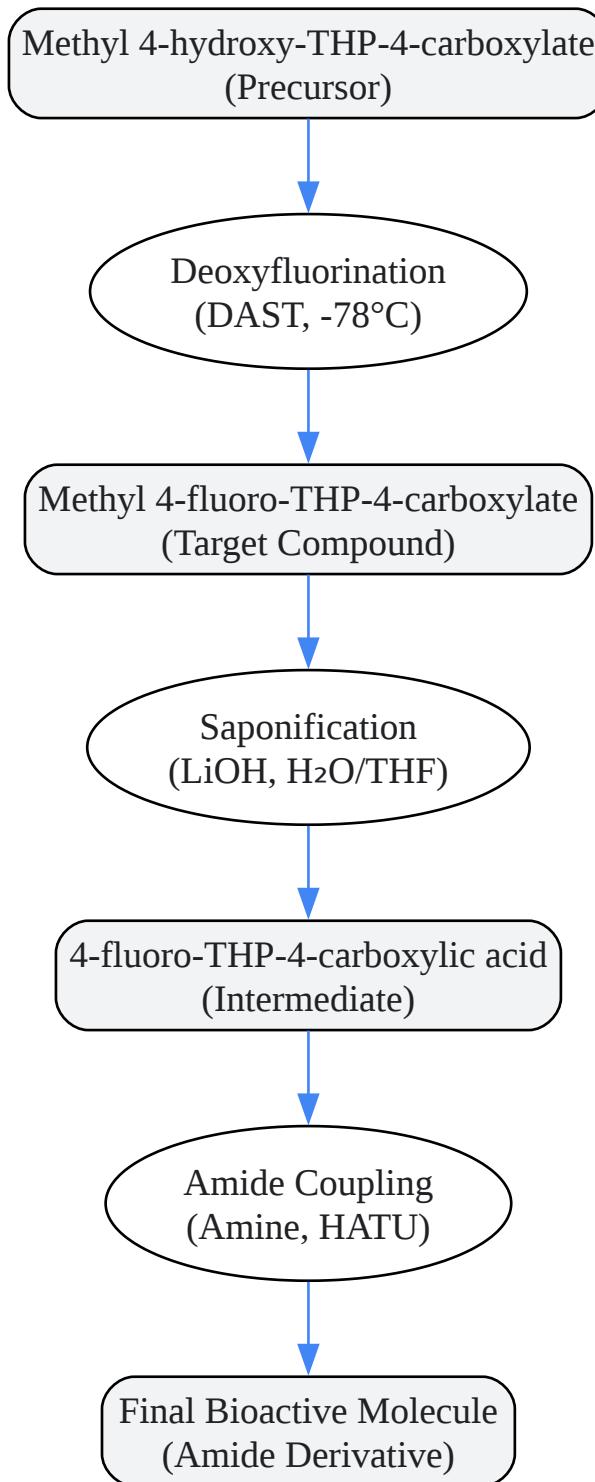
- **Workup & Purification:** Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography to yield the final product.

#### Part B: Elaboration into a Bioactive Amide

The ester functional group is a versatile handle for further modification.

- **Saponification:** Hydrolyze the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a water/THF solvent mixture.
- **Amide Coupling:** Activate the resulting carboxylic acid with a peptide coupling agent (e.g., HATU, HOBr/EDC). Add the desired amine nucleophile to form the final amide bond. This is a standard procedure for building complex molecules from carboxylic acid and amine fragments.[\[13\]](#)

## Experimental Workflow Diagram



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Caption: Synthetic pathway from precursor to a final amide derivative.

## Safety & Handling

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, guidelines can be established based on related structures and general laboratory practice.[14][15]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[15][16]
- Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any potential vapors.[17]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [14] Do not ingest.[17] Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

## Conclusion

**Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate**, with a molecular weight of 162.16 g/mol, is more than a simple chemical. It represents a sophisticated tool for medicinal chemists, enabling the strategic incorporation of fluorine to overcome common challenges in drug development, such as metabolic instability and suboptimal binding affinity. Its synthesis from common precursors and its versatile ester handle make it an invaluable building block for creating next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for any research professional aiming to innovate in the pharmaceutical sciences.

## References

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